molecular formula C12H8ClF3N2 B1453065 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1163681-50-2

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1453065
M. Wt: 272.65 g/mol
InChI Key: PRKIKMBVUOYEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine, involves various methods. One of the methods includes a Pd-catalyzed coupling reaction . Another method involves the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Chemical Reactions Analysis

The compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . It also participates in Pd-catalyzed coupling reactions .

Scientific Research Applications

Synthesis of Complex Molecules

Several studies have focused on utilizing 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine as a precursor or intermediate in the synthesis of complex organic compounds. For instance, the compound has been used in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through multi-step reactions, highlighting its utility in creating heterocyclic compounds with potential biological activities (Bradiaková et al., 2009). Another example includes its role in generating novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, showcasing its application in medicinal chemistry (Chavva et al., 2013).

Catalytic Applications

Research has also demonstrated the catalytic capabilities of derivatives of 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine. For example, Schiff base copper(I) complexes derived from the compound have been synthesized and shown to act as active catalysts for the amination of aryl halide, a crucial reaction in organic synthesis (Sawant et al., 2009). This highlights the compound's contribution to the development of novel catalytic systems for organic transformations.

Development of New Materials

Studies have explored the use of 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine in the development of new materials. For instance, its derivatives have been used in the synthesis of luminescent platinum(II) complexes, indicating its utility in creating materials with potential applications in optoelectronics and sensing (Vezzu et al., 2011). Another study focused on the synthesis of polyamines for water purification, where derivatives of the compound contributed to the creation of adsorbents capable of extracting metal nanoparticles and organic dyes from water, demonstrating its potential in environmental applications (Goud et al., 2015).

Safety And Hazards

The compound can cause serious eye irritation, skin irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKIKMBVUOYEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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